
1,2-di-(9Z-hexadecenoyl)-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DG(16:1(9Z)/16:1(9Z)/0:0), also known as DAG(16:1/16:1) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/16:1(9Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/16:1(9Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/16:1(9Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/16:1(9Z)/0:0) is primarily located in the membrane (predicted from logP). DG(16:1(9Z)/16:1(9Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) and palmitoleyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/16:1(9Z))[iso]; which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) and stearoyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]; which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:1(9Z)/16:1(9Z)/0:0) can be biosynthesized from PA(16:1(9Z)/16:1(9Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(16:1(9Z)/16:1(9Z)/0:0) and cis-vaccenoyl-CoA can be converted into TG(16:1(9Z)/16:1(9Z)/18:1(11Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:1(9Z)/16:1(9Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(16:1(9Z)/16:1(9Z)) pathway and phosphatidylcholine biosynthesis PC(16:1(9Z)/16:1(9Z)) pathway. DG(16:1(9Z)/16:1(9Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/18:0) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/16:1(9Z)/18:1(11Z)) pathway.
1,2-di-palmitoleoyl-2-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoleoyl. It has a role as a mouse metabolite. It derives from a palmitoleic acid.
Aplicaciones Científicas De Investigación
Application in Marine Microalgae
1,2-di-(9Z-hexadecenoyl)-sn-glycerol has been identified in marine microalgae. For instance, a study isolated new galactopyranosyldiacylglycerols from the marine bacillariophycean microalga Nitzschia sp., which included a compound structurally determined as this compound. This highlights the compound's presence in marine biology and its potential role in the study of microalgae lipid composition (Son et al., 2001).
Enzymatic Conversion in Plant Lipids
The compound's enzymatic properties have been explored, particularly in plant lipid studies. A research paper discusses the enzymatic conversion of a similar compound, providing insights into its behavior and potential applications in biochemistry and plant lipid research (Heinz et al., 1979).
In Glycolipids
Another study identified this compound in glycolipids isolated from the leaves of Byrsonima crassifolia. This points to its role in the structural and functional properties of plant glycolipids (Rastrelli et al., 1997).
Chemical Synthesis for Structural Studies
Research has also focused on the improved synthesis of this compound derivatives. These synthetic strategies are crucial for the preparation of glycerolipids with varying acyl chains and sugar headgroups, aiding in detailed structural studies of such compounds (Mannock et al., 1987).
Role in Triacylglycerol Structure
The compound also plays a role in the structure of triacylglycerols. A study on the crystal structure of a mixed-chain triacylglycerol, which included this compound, sheds light on its structural properties and potential applications in lipid chemistry (Goto et al., 1992).
Propiedades
Fórmula molecular |
C35H64O5 |
|---|---|
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
[(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m0/s1 |
Clave InChI |
HSQHRRHRYJNSOC-DWCRPSDDSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



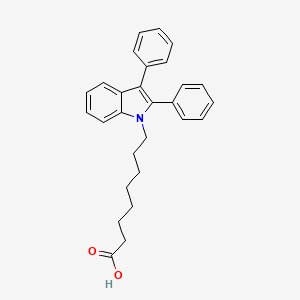
![2-(4-Naphthalen-1-yl-piperazin-1-ylmethyl)-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1243353.png)

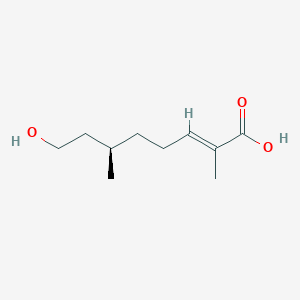
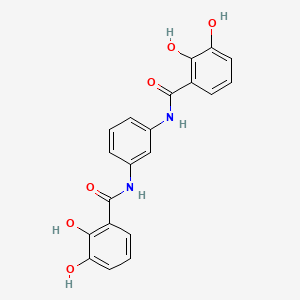
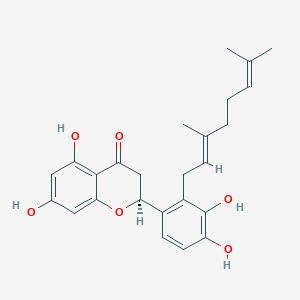

![(3S,4aR,6aR,12aR,12bS)-3-Hydroxy-4,4,6a,12b-tetramethyl-9-(pyridin-3-yl)-1,3,4,4a,5,6,6a,12,12a,12b-decahydrobenzo[f]pyrano[4,3-b]chromen-11(2H)-one](/img/structure/B1243364.png)

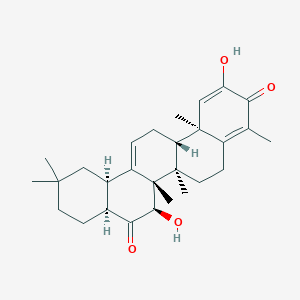
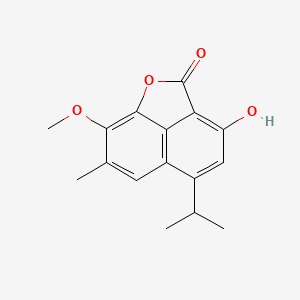
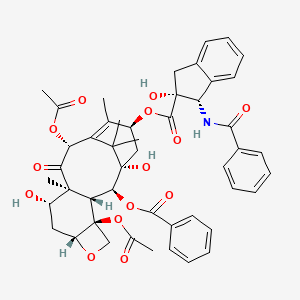
![5,6-Dihydrobenzo[a]naphthacene-8,13-dione](/img/structure/B1243371.png)
